Physicochemical Profile: Density and Lipophilicity Differentiation from 5-Chloro and 5-Bromo Analogs
The 5-iodo derivative exhibits a distinct physicochemical fingerprint compared to its 5-chloro and 5-bromo counterparts, directly impacting formulation and assay compatibility. Specifically, the target compound has a calculated density of 2.233 g/cm³ and a LogP of 1.33 . In contrast, the 5-bromo analog (CAS 1159981-95-9, MW 198.02) and 5-chloro analog (CAS 29274-24-6, MW 153.57) have progressively lower molecular weights and, based on class-level halogen substitution trends, are expected to have lower lipophilicity and reduced density. The higher LogP of the iodo derivative enhances its membrane permeability potential for cell-based assays, while its increased density affects solid-state handling and solution behavior.
| Evidence Dimension | Physicochemical properties: Density and LogP |
|---|---|
| Target Compound Data | Density: 2.233 g/cm³; LogP: 1.3339; MW: 245.02 |
| Comparator Or Baseline | 5-Chloropyrazolo[1,5-a]pyrimidine (MW: 153.57); 5-Bromopyrazolo[1,5-a]pyrimidine (MW: 198.02) |
| Quantified Difference | MW difference: +91.45 vs. 5-chloro; +47.00 vs. 5-bromo; Density and LogP data for comparators not available, but halogen class trend indicates lower values for lighter halogens. |
| Conditions | Calculated properties from ChemSrc database |
Why This Matters
The higher LogP of the iodo derivative can be advantageous for cell permeability in cellular assays, while the distinct density may necessitate specific storage and handling considerations, influencing procurement decisions based on intended downstream applications.
